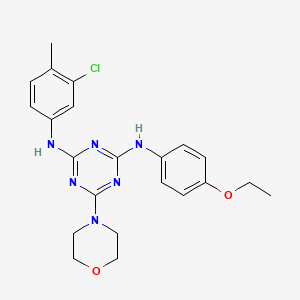

N2-(3-chloro-4-methylphenyl)-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Description

N2-(3-chloro-4-methylphenyl)-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative characterized by:

- Aromatic substituents: A 3-chloro-4-methylphenyl group at the N2 position and a 4-ethoxyphenyl group at the N4 position.

- Morpholino moiety: A 6-morpholino group, which enhances solubility and stability due to its polar, non-planar structure .

For example, 2,4-dichloro-6-morpholino-1,3,5-triazine intermediates are reacted with substituted anilines in tetrahydrofuran (THF) or dimethylformamide (DMF) under basic conditions (e.g., Na₂CO₃) .

Properties

IUPAC Name |

2-N-(3-chloro-4-methylphenyl)-4-N-(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN6O2/c1-3-31-18-8-6-16(7-9-18)24-20-26-21(25-17-5-4-15(2)19(23)14-17)28-22(27-20)29-10-12-30-13-11-29/h4-9,14H,3,10-13H2,1-2H3,(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOOTIOOYYZNRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3-chloro-4-methylphenyl)-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine class, characterized by its six-membered ring containing three nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry as a therapeutic agent. This article explores the biological activity of this compound, including its mechanisms of action, interactions with molecular targets, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a morpholino group that enhances solubility and biological activity. The presence of chloro and ethoxy substituents contributes to its unique chemical properties. The general structure can be represented as follows:

Research indicates that this compound interacts with various molecular targets. Notably, it has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This pathway is critical for regulating cell growth and metabolism.

Key Findings from Studies

- Inhibition of Cancer Cell Proliferation :

-

Mechanistic Insights :

- In vitro studies have demonstrated that the compound can suppress phosphorylation of AKT, indicating a direct effect on the PI3K/Akt signaling pathway .

- Additionally, it has shown potential in inducing apoptosis in cancer cells through the upregulation of pro-apoptotic factors such as BAX and downregulation of anti-apoptotic factors like Bcl-2 .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds to highlight its unique properties.

| Compound Name | Key Features | IC50 Values (μM) | Mechanism |

|---|---|---|---|

| N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-piperidino-1,3,5-triazine-2,4-diamine | Contains piperidino group | Not specified | Different solubility profile |

| N2-(3-fluoro-4-methylphenyl)-N4-(4-propoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | Contains propoxy group | Not specified | Altered reactivity |

Case Studies

Case Study 1: Antitumor Efficacy in Xenograft Models

A study conducted on xenograft models demonstrated that this compound exhibited substantial antitumor efficacy when administered intravenously. The results indicated significant tumor reduction compared to control groups .

Case Study 2: Selective Cytotoxicity

Another investigation focused on the selective cytotoxicity of this compound towards cancer cells versus normal cells. It was found to effectively target cancer cells while exhibiting minimal toxicity to healthy epithelial cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s structural analogs differ primarily in their N2 and N4 substituents, as summarized below:

Key Observations :

- Chloro vs. Fluoro : Chloro groups (e.g., in 4f) increase lipophilicity, whereas fluoro substituents (e.g., in ) improve metabolic stability and binding affinity via electronegativity .

- Ethoxy vs.

- Morpholino Consistency: The 6-morpholino group is conserved across analogs, suggesting its critical role in stabilizing the triazine core and facilitating intermolecular interactions .

Physicochemical Data:

Commercial and Research Relevance

Suppliers in –14 and 19 list numerous triazine derivatives, indicating industrial demand for these compounds in pharmaceuticals and agrochemicals. The target compound’s unique substituents position it as a candidate for:

- Drug Development: Potential kinase or protease inhibition.

- Material Science: As a UV stabilizer or polymer additive, leveraging the morpholino group’s photostability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.